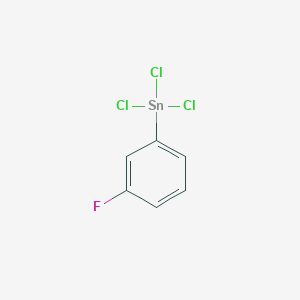
Methyl pyroglutamyl-histidyl-pipecolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pyroglutamyl-histidyl-pipecolate, also known as L-pyroglutamyl-L-histidyl-L-pipecolic acid methyl ester, is a synthetic compound with the molecular formula C18H25N5O5 and a molecular weight of 391.42 g/mol . This compound is characterized by its unique structure, which includes a methyl ester group, a histidyl residue, and a pipecolic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyroglutamyl-histidyl-pipecolate typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl pyroglutamyl-histidyl-pipecolate can undergo various chemical reactions, including:
Oxidation: The histidyl residue can be oxidized to form histidyl derivatives.
Reduction: Reduction reactions can target the pipecolic acid moiety.
Substitution: The methyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidyl residue can yield histidyl oxides, while reduction of the pipecolic acid moiety can produce pipecolic alcohols .
Applications De Recherche Scientifique
Methyl pyroglutamyl-histidyl-pipecolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies of enzyme-substrate interactions and protein folding.
Medicine: It serves as a model compound for drug development and pharmacokinetic studies.
Industry: This compound is utilized in the production of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of methyl pyroglutamyl-histidyl-pipecolate involves its interaction with specific molecular targets. The histidyl residue can bind to metal ions, facilitating catalytic reactions. The pipecolic acid moiety can interact with enzymes, modulating their activity. These interactions are crucial for the compound’s biological effects and its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pipecolic acid: A non-proteogenic amino acid widely distributed in nature.
Histidyl derivatives: Compounds containing the histidyl residue, used in various biochemical studies.
Pyroglutamic acid: A derivative of glutamic acid, involved in protein and peptide chemistry.
Uniqueness
Methyl pyroglutamyl-histidyl-pipecolate is unique due to its combination of a methyl ester group, a histidyl residue, and a pipecolic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and industrial applications .
Propriétés
Numéro CAS |
64783-97-7 |
|---|---|
Formule moléculaire |
C18H25N5O5 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
methyl 1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C18H25N5O5/c1-28-18(27)14-4-2-3-7-23(14)17(26)13(8-11-9-19-10-20-11)22-16(25)12-5-6-15(24)21-12/h9-10,12-14H,2-8H2,1H3,(H,19,20)(H,21,24)(H,22,25)/t12-,13-,14?/m0/s1 |
Clé InChI |
XBIMPEXPZJZUMP-RFHHWMCGSA-N |
SMILES isomérique |
COC(=O)C1CCCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canonique |
COC(=O)C1CCCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


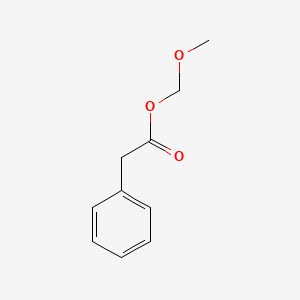
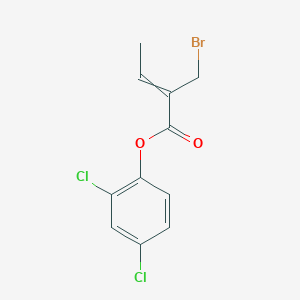
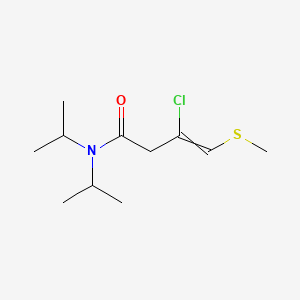
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
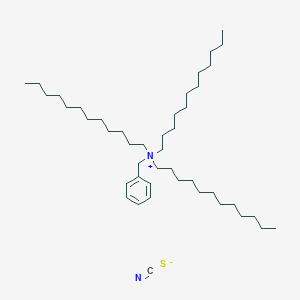
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

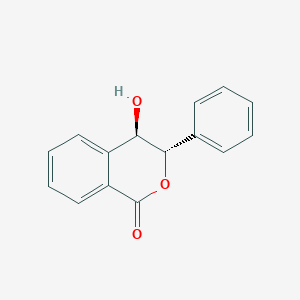

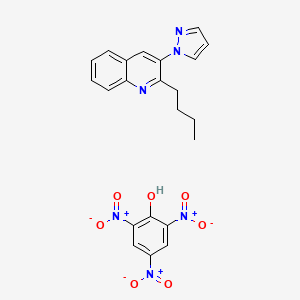
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)

![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
